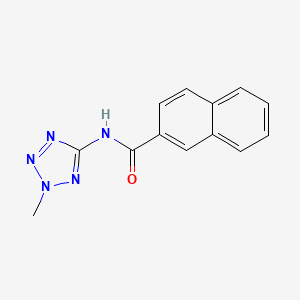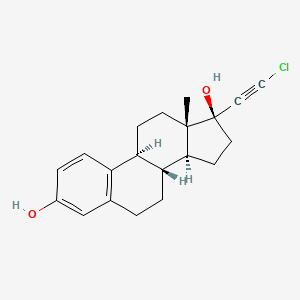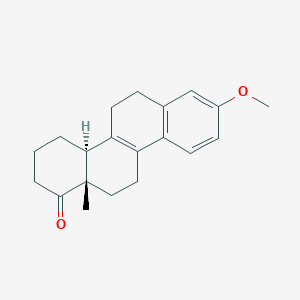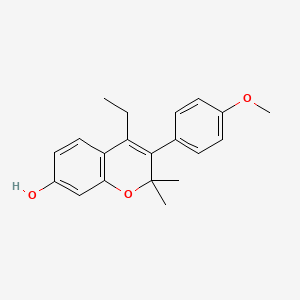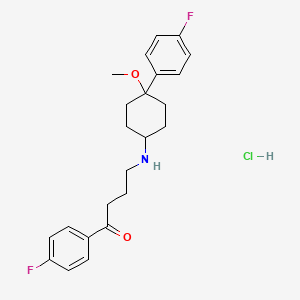![molecular formula C20H16N4 B1211526 5-methyl-6-pyridin-4-yl-6H-benzimidazolo[1,2-c]quinazoline](/img/structure/B1211526.png)
5-methyl-6-pyridin-4-yl-6H-benzimidazolo[1,2-c]quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-6-pyridin-4-yl-6H-benzimidazolo[1,2-c]quinazoline is a member of quinazolines.
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Systems : A study by Harutyunyan (2014) detailed the synthesis of dihydropyrimido and pyrimidopyrimido derivatives, which are structurally related to benzimidazo[1,2-c]quinazolines (Harutyunyan, 2014).
Luminescence Behavior and OLED Applications : Research by Pandey et al. (2017) explored the photophysical properties of quinazoline derivatives. They found these compounds exhibit broad emission spectra and good thermal stability, suggesting potential application as OLED emitters, despite rapid device degradation under current flow (Pandey et al., 2017).
New Methods for Quinazoline Synthesis : Komkov et al. (2021) proposed a new method for synthesizing quinazolines, which involves the annulation of the benzene ring to certain pyrimidin derivatives. This method could be applied to create various quinazoline derivatives, including those structurally similar to the compound (Komkov et al., 2021).
Biological Evaluation of Quinazoline Derivatives : A study by Eweas et al. (2021) synthesized 2-pyridyl quinazolinone derivatives with potential anti-tumor and anti-microbial properties. These compounds were evaluated for their biological activities against various cells, suggesting potential medicinal applications (Eweas et al., 2021).
Potential Photocatalytic Applications : Gao et al. (2020) developed a method for constructing photocatalytically active pyridoquinazolinone derivatives. Their findings suggest that these compounds, including N5-methylated pyridoquinazolinone, could be promising fluorophores for developing superior photocatalysts (Gao et al., 2020).
Application in Thin-Layer Chromatography : Sen et al. (2012) investigated a quinazoline-based compound for its ability to detect amino acids in thin-layer chromatography. This compound showed potential for both spectroscopic applications and antimicrobial activity (Sen et al., 2012).
Propiedades
Nombre del producto |
5-methyl-6-pyridin-4-yl-6H-benzimidazolo[1,2-c]quinazoline |
|---|---|
Fórmula molecular |
C20H16N4 |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
5-methyl-6-pyridin-4-yl-6H-benzimidazolo[1,2-c]quinazoline |
InChI |
InChI=1S/C20H16N4/c1-23-17-8-4-2-6-15(17)19-22-16-7-3-5-9-18(16)24(19)20(23)14-10-12-21-13-11-14/h2-13,20H,1H3 |
Clave InChI |
HHDYYTVALIONSZ-UHFFFAOYSA-N |
SMILES |
CN1C(N2C3=CC=CC=C3N=C2C4=CC=CC=C41)C5=CC=NC=C5 |
SMILES canónico |
CN1C(N2C3=CC=CC=C3N=C2C4=CC=CC=C41)C5=CC=NC=C5 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



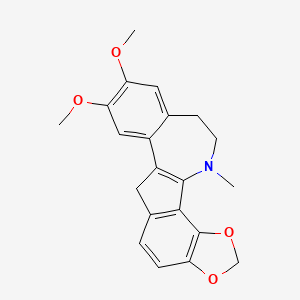
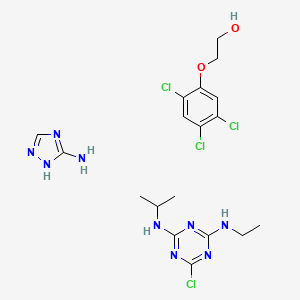
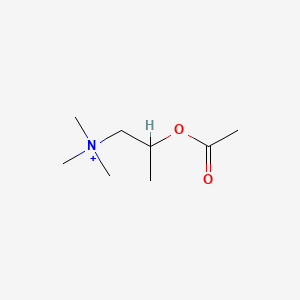
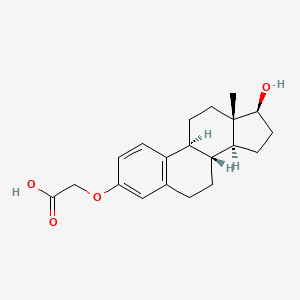

![8-Benzylidene-5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-7-one](/img/structure/B1211454.png)
![1-Methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one](/img/structure/B1211457.png)

![10-(Phenylmethyl)pyrimido[4,5-b]quinoline-2,4-dione](/img/structure/B1211461.png)
